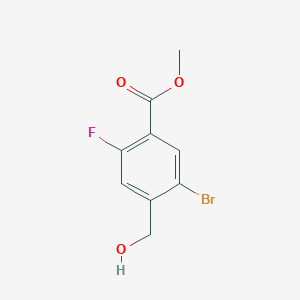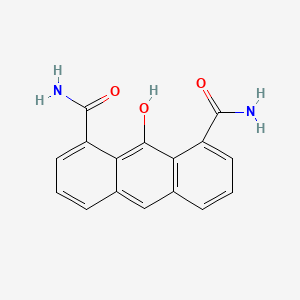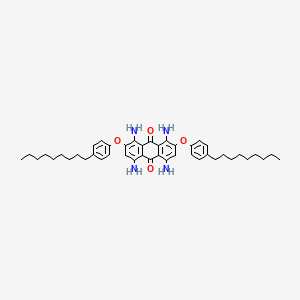
1,4,5,8-Tetraamino-2,7-bis(4-nonylphenoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetraamino-2,7-bis(4-nonylphenoxy)anthracene-9,10-dione is a complex organic compound characterized by its anthracene-9,10-dione core structure, substituted with amino groups and nonylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2,7-bis(4-nonylphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common approach is the functionalization of anthracene-9,10-dione with amino groups and nonylphenoxy groups. The process may involve:
Nitration: of anthracene-9,10-dione to introduce nitro groups.
Reduction: of nitro groups to amino groups using reducing agents such as tin(II) chloride or hydrogenation.
Etherification: to attach nonylphenoxy groups, often using nonylphenol and a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(4-nonylphenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups or other oxidation states.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nonylphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-bis(4-nonylphenoxy)anthracene-9,10-dione has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Chemistry: Serves as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4,5,8-tetraamino-2,7-bis(4-nonylphenoxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound’s amino groups can participate in hydrogen bonding and electrostatic interactions, influencing its binding to proteins and other biomolecules. The nonylphenoxy groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with methylphenoxy groups instead of nonylphenoxy groups.
1,4,5,8-Tetraamino-2,7-bis(4-ethylphenoxy)anthracene-9,10-dione: Contains ethylphenoxy groups.
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(4-nonylphenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The nonylphenoxy groups enhance its hydrophobicity and potential interactions with lipid membranes, making it suitable for applications in materials science and biology.
Properties
CAS No. |
88600-78-6 |
|---|---|
Molecular Formula |
C44H56N4O4 |
Molecular Weight |
704.9 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(4-nonylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C44H56N4O4/c1-3-5-7-9-11-13-15-17-29-19-23-31(24-20-29)51-35-27-33(45)37-39(41(35)47)44(50)40-38(43(37)49)34(46)28-36(42(40)48)52-32-25-21-30(22-26-32)18-16-14-12-10-8-6-4-2/h19-28H,3-18,45-48H2,1-2H3 |
InChI Key |
FEUJTWYBFKSKIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=C(C=C5)CCCCCCCCC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine](/img/structure/B13133997.png)
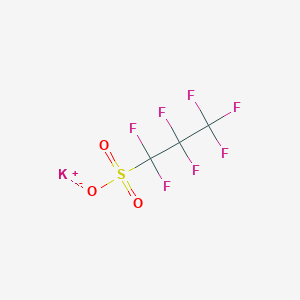
![5'-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2'-chloro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13134006.png)
![2-[4-[(E)-[(5R)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13134014.png)
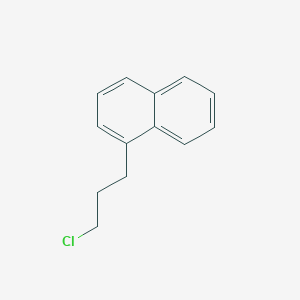

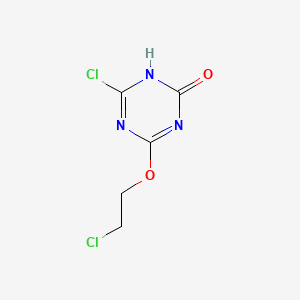
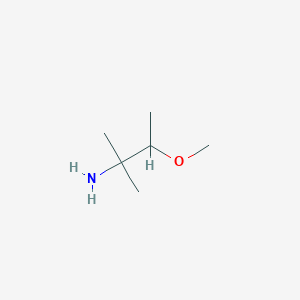
![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)
